N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Synthesis of the Chloromethylphenoxy Intermediate: This step involves the reaction of chloromethylphenol with appropriate reagents to introduce the phenoxy group.
Coupling Reaction: The final step involves the coupling of the chlorobenzyl and chloromethylphenoxy intermediates with the dioxidotetrahydrothiophenyl acetamide under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- N-(3-chlorobenzyl)-2-(4-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Uniqueness
N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of both chlorobenzyl and chloromethylphenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure may result in unique interactions with molecular targets, leading to different applications and effects.
Properties
Molecular Formula |
C20H21Cl2NO4S |
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Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14-9-17(22)5-6-19(14)27-12-20(24)23(18-7-8-28(25,26)13-18)11-15-3-2-4-16(21)10-15/h2-6,9-10,18H,7-8,11-13H2,1H3 |
InChI Key |
OMWDFFICVXJSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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